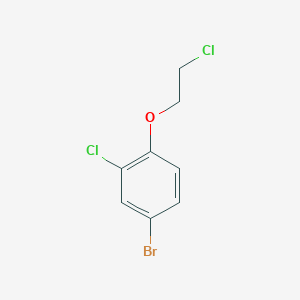

4-溴-2-氯-1-(2-氯乙氧基)苯

描述

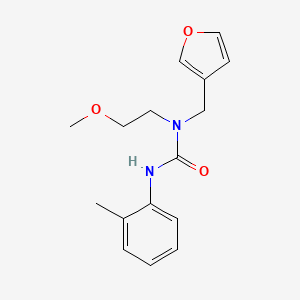

“4-Bromo-2-chloro-1-(2-chloroethoxy)benzene” is a chemical compound with the molecular formula C8H7BrCl2O . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .

Molecular Structure Analysis

The molecular structure of “4-Bromo-2-chloro-1-(2-chloroethoxy)benzene” consists of a benzene ring with bromine, chlorine, and 2-chloroethoxy substituents . The exact positions of these substituents on the benzene ring would determine the specific properties of the compound.Chemical Reactions Analysis

The chemical reactions involving “4-Bromo-2-chloro-1-(2-chloroethoxy)benzene” would depend on the specific conditions and reactants present. As a benzene derivative, it could potentially undergo electrophilic aromatic substitution reactions . The presence of halogen substituents could also make it susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-chloro-1-(2-chloroethoxy)benzene” would depend on its specific structure. For example, its solubility, melting point, and boiling point would be determined by the nature of its chemical bonds and the interactions between its atoms .科学研究应用

化学反应性和合成

4-溴-2-氯-1-(2-氯乙氧基)苯及其衍生物用于各种化学合成和反应性研究。例如,Suzuki 和 Mori(1994 年)展示了在臭氧介导的硝化反应中使用氯代和溴代苯,利用氯和溴取代基的高邻位导向趋势生成硝基衍生物。此过程为传统的硝化方法提供了一种替代方案 (Suzuki & Mori, 1994)。

晶体结构分析

Jotani 等人(2019 年)对 1-氯-4-[2-(4-氯苯基)乙基]苯及其溴类似物晶体结构的研究,提供了对由氯和溴取代基影响的分子对称性和结构差异的见解。这些研究对于理解这些化合物物理和化学性质至关重要 (Jotani et al., 2019)。

药物研究

在制药研究领域,程德举(2014、2015 年)探索了使用 4-溴-2-(溴甲基)-1-((4-氯苄基)氧基)苯合成 N-烯丙基-4-哌啶基苯甲酰胺衍生物。这些研究有助于开发新型非肽 CCR5 拮抗剂,突显了这些化合物在治疗应用中的潜力 (Cheng De-ju, 2014),(Cheng De-ju, 2015)。

材料科学应用

在材料科学中,Chand 和 Manohar(2010 年)研究了溴和氯等极性取代基对液晶化合物的介电和光学透射特性产生的影响。此研究有助于我们理解具有不同官能团的化合物的宏观特性,这对于开发先进材料至关重要 (Chand & Manohar, 2010)。

作用机制

Target of Action

Similar compounds have been used as reagents in the synthesis of various pharmaceuticals .

Mode of Action

The mode of action of 4-Bromo-2-chloro-1-(2-chloroethoxy)benzene involves electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

The compound’s ability to participate in electrophilic aromatic substitution could potentially lead to the formation of various products depending on the reaction conditions .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 4-Bromo-2-chloro-1-(2-chloroethoxy)benzene. For instance, the rate of electrophilic aromatic substitution reactions can be influenced by the temperature and the nature of the solvent .

安全和危害

属性

IUPAC Name |

4-bromo-2-chloro-1-(2-chloroethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2O/c9-6-1-2-8(7(11)5-6)12-4-3-10/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFKIQCAWFOXNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B3014564.png)

![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B3014565.png)

![6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3014567.png)

![5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea](/img/structure/B3014571.png)

![N-[1-(1-Methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B3014572.png)

![2-[[1-[2-(3-Methylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3014574.png)

![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-3-methoxybenzoic acid](/img/structure/B3014576.png)

![1-(4-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3014578.png)